![molecular formula C13H18ClN3O B2676183 2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride CAS No. 2580214-04-4](/img/structure/B2676183.png)
2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride” is a chemical with the CAS Number: 2580214-04-4 . It has a molecular weight of 267.76 . The IUPAC name for this compound is 2-(3-(2-aminoethyl)-5-methyl-1H-indol-1-yl)acetamide hydrochloride .
Synthesis Analysis
While specific synthesis methods for “2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride” were not found, a general method for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3O.ClH/c1-9-2-3-12-11(6-9)10(4-5-14)7-16(12)8-13(15)17;/h2-3,6-7H,4-5,8,14H2,1H3,(H2,15,17);1H . This indicates the presence of a methylindole group attached to an acetamide group via an ethylamine linker.Physical And Chemical Properties Analysis
The compound is a powder . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
- Researchers have explored the antiviral properties of indole derivatives, including EN300-27703169. For instance:
- EN300-27703169 has been evaluated for its anti-HIV potential:
Antiviral Activity
Anti-HIV Activity
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
Propriétés
IUPAC Name |
2-[3-(2-aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-9-2-3-12-11(6-9)10(4-5-14)7-16(12)8-13(15)17;/h2-3,6-7H,4-5,8,14H2,1H3,(H2,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWHXVIECPXCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2CCN)CC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2676100.png)
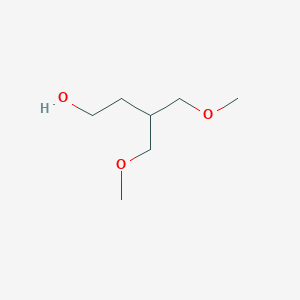
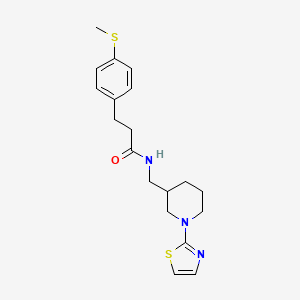
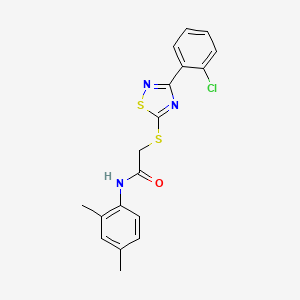
![(1H-benzo[d][1,2,3]triazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2676110.png)
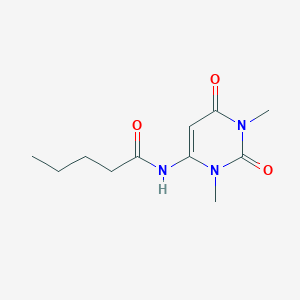
![1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide](/img/structure/B2676114.png)

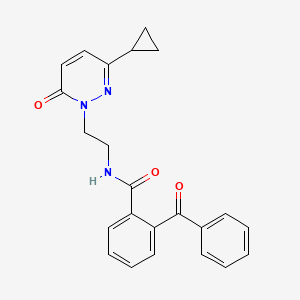
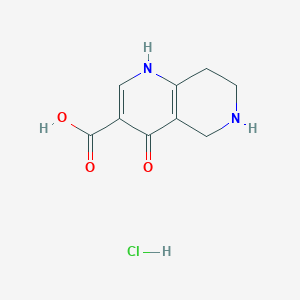

![1-[(4-Methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2676120.png)

